molecular formula C11H21BCl2O4 B2604249 (S)-Pinandiol(dichloromethyl)boronate CAS No. 87249-60-3

(S)-Pinandiol(dichloromethyl)boronate

Cat. No.: B2604249
CAS No.: 87249-60-3
M. Wt: 299.0 g/mol
InChI Key: XGXKHBQNJZEYCC-UZTBBJOZSA-N
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Description

(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.

Scientific Research Applications

(S)-Pinandiol(dichloromethyl)boronate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s boron-containing structure makes it useful in the development of boron-based drugs and imaging agents.

    Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound, in cancer treatment and other diseases.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “(S)-Pinandiol(dichloromethyl)boronate” involves the formation of reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .

. The physical properties of a material directly contribute to its interaction with biological environments .

Future Directions

The future directions of “(S)-Pinandiol(dichloromethyl)boronate” could involve its use in the development of new materials and the establishment of structure–function relationships . It could also be used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.

    Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.

Comparison with Similar Compounds

Similar Compounds

    ®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.

    Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.

    Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-Pinandiol(dichloromethyl)boronate can be achieved through a three-step process involving the protection of the hydroxyl group, the formation of the boronate ester, and the introduction of the dichloromethyl group.", "Starting Materials": [ "Pinandiol", "Boron trichloride", "Diethyl ether", "Sodium borohydride", "Methanol", "Chloromethyl methyl ether", "Triethylamine", "Dichloromethane" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Pinandiol using boron trichloride and diethyl ether to form the boronate ester intermediate.", "Step 2: Reduction of the boronate ester intermediate using sodium borohydride and methanol to form (S)-Pinandiol boronate.", "Step 3: Introduction of the dichloromethyl group using chloromethyl methyl ether and triethylamine in dichloromethane to form (S)-Pinandiol(dichloromethyl)boronate." ] }

CAS No.

87249-60-3

Molecular Formula

C11H21BCl2O4

Molecular Weight

299.0 g/mol

IUPAC Name

dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol

InChI

InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1

InChI Key

XGXKHBQNJZEYCC-UZTBBJOZSA-N

Isomeric SMILES

B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl

Canonical SMILES

B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C

solubility

not available

Origin of Product

United States

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